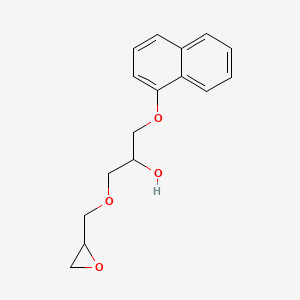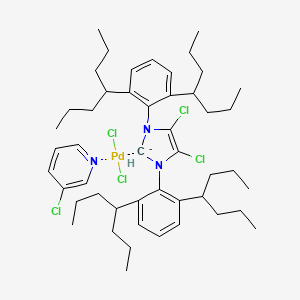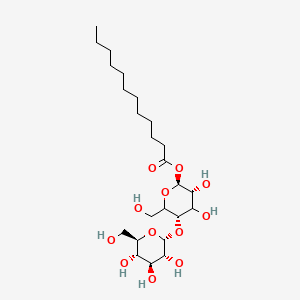
1-(Naphthalen-1-yloxy)-3-(oxiran-2-ylmethoxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Naphthalen-1-yloxy)-3-(oxiran-2-ylmethoxy)propan-2-ol is an organic compound that features both a naphthalene ring and an epoxide group. Compounds with such structures are often of interest in organic chemistry due to their potential reactivity and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-1-yloxy)-3-(oxiran-2-ylmethoxy)propan-2-ol typically involves the following steps:
Formation of the Naphthalen-1-yloxy Intermediate: This can be achieved by reacting naphthol with an appropriate alkylating agent under basic conditions.
Epoxide Formation: The oxirane (epoxide) group can be introduced by reacting an appropriate alkene with a peracid, such as m-chloroperoxybenzoic acid (mCPBA).
Coupling Reaction: The final step involves coupling the naphthalen-1-yloxy intermediate with the epoxide under suitable conditions, often using a base to facilitate the reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Naphthalen-1-yloxy)-3-(oxiran-2-ylmethoxy)propan-2-ol can undergo various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: The epoxide ring can undergo nucleophilic substitution to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Could be explored for its potential pharmacological properties.
Industry: May be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Naphthalen-1-yloxy)-3-(oxiran-2-ylmethoxy)propan-2-ol would depend on its specific application. For example, in biological systems, it might interact with enzymes or receptors, altering their activity. The epoxide group is particularly reactive and can form covalent bonds with nucleophilic sites in proteins or other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Naphthalen-1-yloxy)-2-propanol: Lacks the epoxide group, making it less reactive.
2-(Naphthalen-1-yloxy)ethanol: Shorter carbon chain, different reactivity profile.
1-(Phenoxy)-3-(oxiran-2-ylmethoxy)propan-2-ol: Similar structure but with a phenyl group instead of a naphthyl group.
Uniqueness
1-(Naphthalen-1-yloxy)-3-(oxiran-2-ylmethoxy)propan-2-ol is unique due to the presence of both a naphthalene ring and an epoxide group, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H18O4 |
|---|---|
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
1-naphthalen-1-yloxy-3-(oxiran-2-ylmethoxy)propan-2-ol |
InChI |
InChI=1S/C16H18O4/c17-13(8-18-10-14-11-19-14)9-20-16-7-3-5-12-4-1-2-6-15(12)16/h1-7,13-14,17H,8-11H2 |
Clé InChI |
NUCXRAWKXQUOLZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)COCC(COC2=CC=CC3=CC=CC=C32)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-phenyl-piperidin-(2Z)-ylidene]-hydrazine](/img/structure/B13849169.png)





![N-(2,6-Dichlorophenyl)-4'-iodo-[1,1'-biphenyl]-4-amine](/img/structure/B13849189.png)
![[2R-[2alpha,6alpha,7beta(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid (2,2-Dimethyl-1-oxopropoxy)methyl Ester](/img/structure/B13849191.png)

![6-Methoxythiazolo[5,4-b]pyridin-2-amine](/img/structure/B13849214.png)

![4,4'-(2,5-Furandiyl)bis[N-hydroxybenzenecarboximidamide]](/img/structure/B13849239.png)
![3-(4-aminophenyl)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one](/img/structure/B13849249.png)
![4-(5-((2-Chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid Ethyl Ester](/img/structure/B13849260.png)
